![molecular formula C18H18N2O4S B2633422 (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 441291-26-5](/img/structure/B2633422.png)
(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative with a benzo[d]thiazol-2(3H)-ylidene moiety . The benzamide group is a common feature in many pharmaceutical drugs and is known for its bioactivity. The benzo[d]thiazol-2(3H)-ylidene moiety is a type of thiazole, a heterocyclic compound that contains a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of this compound likely involves a conjugated system due to the presence of the benzamide and benzo[d]thiazol-2(3H)-ylidene moieties . This could potentially give the compound unique optical and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. The benzamide and benzo[d]thiazol-2(3H)-ylidene moieties could potentially undergo various chemical reactions .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Antimicrobial and Antiviral Agents : Benzothiazole derivatives have been extensively explored for their antimicrobial and antiviral properties. Compounds with the benzothiazole moiety exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. Their mechanisms of action often involve interaction with microbial enzymes or interference with cell wall synthesis, making them potential candidates for the development of new antimicrobial and antiviral therapies (Elamin, Abd Elrazig Salman Abd Elaziz, & Abdallah, 2020).
Cancer Research : Several benzothiazole derivatives have been investigated for their anticancer properties. The structural features of these compounds, such as the presence of methoxy groups and benzamides, are crucial for their biological activity. These compounds can act as kinase inhibitors, DNA intercalators, or agents inducing apoptosis in cancer cells. Their diverse mechanisms of action and the ability to target specific molecular pathways in cancer cells highlight their potential as therapeutic agents in oncology (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Neurological Disorders : Benzothiazole derivatives have also been studied for their potential applications in treating central nervous system (CNS) disorders. These compounds can penetrate the blood-brain barrier and exhibit various CNS activities, such as neuroprotection, modulation of neurotransmitter systems, and inhibition of neuroinflammatory pathways. Their versatility in CNS drug design underscores the importance of structural modifications, including the introduction of methoxy groups and benzamides, to enhance biological activity and selectivity (Saganuwan, 2020).
Environmental Science Applications
Pollutant Degradation : In addition to their pharmacological applications, benzothiazole derivatives have been explored for their role in environmental science, particularly in the degradation of organic pollutants. Enzymatic degradation of recalcitrant compounds, including those containing benzothiazole structures, has been a focus of research. The use of enzymes, in conjunction with redox mediators, has shown promise in enhancing the efficiency of degradation processes for pollutants that are difficult to break down through conventional methods (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
The primary targets of the compound (E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins (PGE2), which are lipid compounds produced by COX enzymes .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane and prostaglandins, thereby altering the inflammatory response within the body .
Biochemical Pathways
The compound this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into thromboxane and prostaglandins. This leads to downstream effects such as a reduction in inflammation and pain.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes and subsequently reducing the production of thromboxane and prostaglandins, the compound can alleviate symptoms associated with inflammation .
Safety and Hazards
Propiedades
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-16-13(23-3)6-5-7-15(16)25-18(20)19-17(21)12-9-8-11(22-2)10-14(12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQQEKQKDJPVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetamide](/img/structure/B2633339.png)
![7-[(4-Chlorophenyl)methoxy]-3-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B2633341.png)
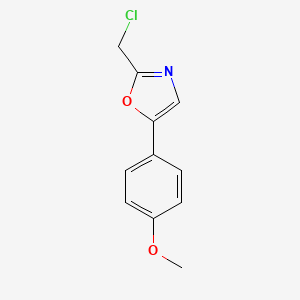
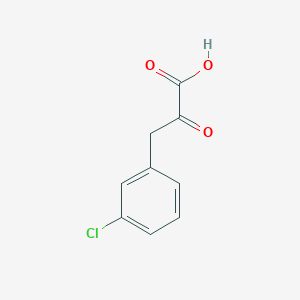
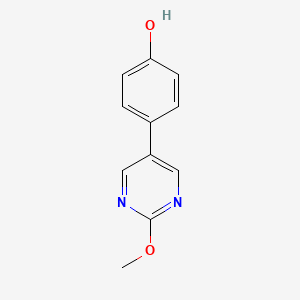
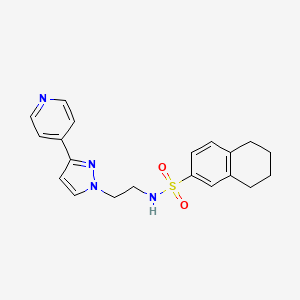
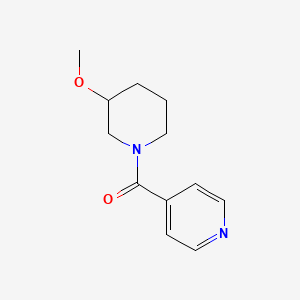
![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633350.png)




![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)
